molecular formula C12H18ClN B13710676 3-(4-Propylphenyl)azetidine Hydrochloride

3-(4-Propylphenyl)azetidine Hydrochloride

Cat. No.: B13710676
M. Wt: 211.73 g/mol
InChI Key: ZLRFONCEERSRMO-UHFFFAOYSA-N
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Description

3-(4-Propylphenyl)azetidine Hydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Propylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Propylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.

Scientific Research Applications

3-(4-Propylphenyl)azetidine Hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Propylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The ring strain in the azetidine structure allows it to participate in unique chemical reactions, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.

Uniqueness: 3-(4-Propylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern and the presence of the propylphenyl group. This substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3-(4-propylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-2-3-10-4-6-11(7-5-10)12-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H

InChI Key

ZLRFONCEERSRMO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CNC2.Cl

Origin of Product

United States

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